Dimethylmalonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

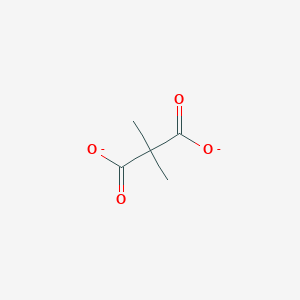

Molecular Formula |

C5H6O4-2 |

|---|---|

Molecular Weight |

130.10 g/mol |

IUPAC Name |

2,2-dimethylpropanedioate |

InChI |

InChI=1S/C5H8O4/c1-5(2,3(6)7)4(8)9/h1-2H3,(H,6,7)(H,8,9)/p-2 |

InChI Key |

OREAFAJWWJHCOT-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)(C(=O)[O-])C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

what is the chemical formula of dimethylmalonate

An In-depth Technical Guide to Dimethyl Malonate

Abstract

Dimethyl malonate (CAS No. 108-59-8) is a diester derivative of malonic acid and a pivotal reagent in organic synthesis.[1][2] With the chemical formula C₅H₈O₄, it serves as a fundamental building block for a wide array of complex molecules due to the reactivity of its central methylene (B1212753) group.[3][4] This technical guide provides a comprehensive overview of dimethyl malonate, detailing its chemical and physical properties, synthesis methodologies, key chemical reactions, and significant applications, particularly in the fields of pharmaceuticals and fragrances. The document includes structured data tables, detailed experimental protocols, and workflow diagrams to serve as an essential resource for researchers, scientists, and professionals in drug development and chemical manufacturing.

Chemical Identity and Properties

Dimethyl malonate, also known as dimethyl propanedioate, is a colorless liquid with a characteristic fruity or pleasant odor.[5][6] It is the dimethyl ester of propanedioic acid (malonic acid).[3]

Table 1: Physicochemical Properties of Dimethyl Malonate

| Property | Value | Reference(s) |

| Chemical Formula | C₅H₈O₄ / CH₂(COOCH₃)₂ | [7][8] |

| IUPAC Name | dimethyl propanedioate | [3] |

| CAS Number | 108-59-8 | [8] |

| Molecular Weight | 132.11 g/mol | [3][7] |

| Appearance | Clear, colorless liquid | [6][7] |

| Density | 1.156 g/mL at 25 °C | [2][7] |

| Melting Point | -62 °C | [2][7] |

| Boiling Point | 180-181 °C | [2][7] |

| Flash Point | 85 - 90 °C | [9][10] |

| Solubility | Soluble in alcohol and ether; limited solubility in water (143 g/L at 20 °C).[2][7] | |

| Refractive Index (n20/D) | 1.413 | [2] |

| Vapor Pressure | 0.15 hPa at 20 °C | [9] |

Synthesis Methodologies

Dimethyl malonate is produced through several industrial routes. The most common methods include the direct esterification of malonic acid and the reaction involving chloroacetic acid derivatives.

-

Esterification of Malonic Acid : This is the most prevalent laboratory and industrial method, involving the reaction of malonic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid, under azeotropic conditions.[7][11]

-

From Chloroacetic Acid : A large-scale industrial process uses chloroacetic acid and sodium cyanide.[1] The resulting cyanoacetic acid is then simultaneously saponified and esterified with methanol in the presence of a mineral acid.[12]

-

From Dimethoxymethane (B151124) : An alternative synthesis route involves the reaction of dimethoxymethane with carbon monoxide.[1][2]

Experimental Protocol: Synthesis via Fischer Esterification

This protocol describes the laboratory-scale synthesis of dimethyl malonate from malonic acid and methanol using sulfuric acid as a catalyst.

Materials:

-

Malonic acid

-

Methanol (in excess, e.g., 4 molar equivalents)

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium hydroxide (B78521) solution (for neutralization)

-

Distilled water

-

Anhydrous magnesium sulfate (B86663) (drying agent)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Add malonic acid and methanol to the round-bottom flask in a 1:4 molar ratio.

-

While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Attach the reflux condenser and heat the mixture to a gentle reflux (approximately 60-70 °C) for 2-3 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding sodium hydroxide solution until the pH is between 7 and 8.

-

Transfer the mixture to a separatory funnel. The aqueous layer will separate from the organic layer containing the crude dimethyl malonate.

-

Separate the organic layer and wash it with distilled water to remove any remaining salts or impurities.

-

Dry the crude product over an anhydrous drying agent like magnesium sulfate, then filter.

-

Purify the final product by fractional distillation, collecting the fraction that boils at 180-181 °C.

Caption: Workflow for the synthesis of dimethyl malonate via Fischer esterification.

Chemical Reactivity and Key Reactions

The chemical utility of dimethyl malonate stems from the high acidity of the α-hydrogen atoms on the methylene carbon situated between the two carbonyl groups. This allows for the easy formation of a stable enolate ion (carbanion), which is a potent nucleophile.[13][14]

Malonic Ester Synthesis

This classic reaction utilizes dimethyl malonate as a key intermediate to produce mono- and di-substituted acetic acids.[1][7] The process involves the alkylation of the malonate enolate followed by hydrolysis and decarboxylation.

Caption: The malonic ester synthesis pathway for producing substituted acetic acids.

Knoevenagel Condensation

In the Knoevenagel condensation, dimethyl malonate reacts with aldehydes or ketones in the presence of a weak base. The reaction involves the formation of an enolate that attacks the carbonyl carbon, followed by dehydration to yield an α,β-unsaturated compound.[13]

Caption: Reaction mechanism for the Knoevenagel condensation.

Applications in Research and Drug Development

Dimethyl malonate is an indispensable precursor in the synthesis of numerous commercial products, particularly active pharmaceutical ingredients (APIs).[4] Its versatility makes it a cornerstone chemical in several key areas.

-

Pharmaceuticals : It is a critical starting material for barbiturates (sedatives, anticonvulsants), chloroquine (B1663885) (antimalarial), butazolidin (anti-inflammatory), and essential vitamins such as B1 (Thiamine) and B6.[2][4][7] The synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs) and nucleoside analogs used in cancer chemotherapy also relies on dimethyl malonate.[15]

-

Fragrances and Flavors : The fragrance industry uses dimethyl malonate extensively as a raw material for synthesizing jasmonates, such as methyl dihydrojasmonate, which impart floral scents to perfumes.[1] It is also found naturally in fruits like pineapples and contributes to artificial flavorings.[7]

-

Agrochemicals : It serves as an intermediate in the manufacturing of pesticides, fungicides, and herbicides, contributing to crop protection and management.[5][16]

-

Other Industries : Dimethyl malonate is also used in the production of dyes, polymers, and other specialty chemicals.[5]

Caption: Dimethyl malonate as a central precursor in various industries.

Safety and Handling

Dimethyl malonate is classified as a combustible liquid and can cause skin, eye, and respiratory irritation.[17][18][19]

-

Hazards : Causes serious eye irritation (H319), skin irritation (H315), and may cause respiratory irritation (H335).[19] It is incompatible with strong oxidizing agents, acids, bases, and reducing agents.[2][9]

-

Handling : Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][18] Keep away from heat, sparks, and open flames.[9]

-

First Aid : In case of eye contact, rinse cautiously with water for several minutes.[9] For skin contact, wash with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[10]

-

Storage : Store in a cool, dry, well-ventilated place in a tightly closed container.[9] The recommended storage temperature is 15–25 °C.[17]

Conclusion

Dimethyl malonate is a highly versatile and economically important chemical intermediate. Its unique reactivity, centered on the active methylene group, provides efficient synthetic routes to a vast number of valuable compounds. Its foundational role in the synthesis of pharmaceuticals, fragrances, and agrochemicals underscores its significance in both academic research and industrial manufacturing. A thorough understanding of its properties, synthesis, and reactivity is crucial for professionals leveraging this cornerstone molecule for scientific innovation and product development.

References

- 1. Dimethyl malonate - Wikipedia [en.wikipedia.org]

- 2. Dimethyl malonate | 108-59-8 [chemicalbook.com]

- 3. Dimethyl malonate | C5H8O4 | CID 7943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Properties and Uses of Dimethyl Malonate-Chemwin [en.888chem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. grokipedia.com [grokipedia.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. fishersci.com [fishersci.com]

- 10. Dimethyl malonate - Safety Data Sheet [chemicalbook.com]

- 11. Dimethyl malonate synthesis - chemicalbook [chemicalbook.com]

- 12. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 13. talentchemicals.com [talentchemicals.com]

- 14. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]

- 15. talentchemicals.com [talentchemicals.com]

- 16. nbinno.com [nbinno.com]

- 17. carlroth.com [carlroth.com]

- 18. dept.harpercollege.edu [dept.harpercollege.edu]

- 19. lobachemie.com [lobachemie.com]

Dimethyl Malonate: A Comprehensive Technical Guide for Researchers

For immediate release: This technical guide offers an in-depth overview of dimethyl malonate, a pivotal reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document provides detailed information on its chemical and physical properties, experimental protocols for its application in key synthetic transformations, and a visualization of a fundamental reaction workflow.

Core Chemical and Physical Properties

Dimethyl malonate, with the IUPAC name dimethyl propanedioate, is a diester of malonic acid.[1][2] It is a colorless liquid at room temperature and serves as a versatile precursor in the synthesis of a wide array of compounds, including barbiturates and fragrances.[2][3] A summary of its key quantitative data is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C5H8O4 | [1][3][4] |

| Molecular Weight | 132.11 g/mol | [1][3][5][6] |

| Density | 1.154 - 1.156 g/mL at 25 °C | [2][3][5][7] |

| Melting Point | -62 °C | [2][3][5] |

| Boiling Point | 180-181 °C | [2][3][5] |

| CAS Number | 108-59-8 | [1][2][3] |

Structure and Synthesis

The chemical structure of dimethyl malonate features a central methylene (B1212753) group flanked by two carbonyl groups, which imparts a significant acidity to the α-protons, a key feature exploited in its synthetic applications.

Industrially, dimethyl malonate is often prepared through the cyanation of chloroacetic acid, followed by hydrolysis and subsequent esterification with methanol.[2] Another common laboratory and industrial synthesis involves the direct esterification of malonic acid with methanol.[7]

Key Synthetic Applications and Experimental Protocols

Dimethyl malonate is a cornerstone reagent in several fundamental organic transformations, most notably the malonic ester synthesis and the synthesis of heterocyclic compounds like barbituric acid.

Malonic Ester Synthesis

The malonic ester synthesis is a versatile method for the preparation of substituted carboxylic acids. The general workflow involves the deprotonation of dimethyl malonate to form a stabilized enolate, which is then alkylated. Subsequent hydrolysis and decarboxylation yield the target carboxylic acid.

This protocol is a generalized procedure based on established methods.

1. Deprotonation and Alkylation:

-

In a suitably sized round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium methoxide (B1231860) is prepared by dissolving sodium metal in anhydrous methanol.

-

Dimethyl malonate is added dropwise to the sodium methoxide solution to form the sodium salt of dimethyl malonate.

-

An appropriate alkyl halide (e.g., 1-bromobutane) is then added dropwise. The reaction mixture is typically refluxed for 2-3 hours to ensure complete alkylation.

2. Work-up and Purification:

-

After cooling, the reaction mixture is poured into water.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with water and brine, then dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation.

3. Hydrolysis and Decarboxylation:

-

The purified, alkylated dimethyl malonate is refluxed with a solution of sodium hydroxide (B78521) to hydrolyze the ester groups.

-

The reaction mixture is then cooled and acidified with a strong acid, such as concentrated hydrochloric acid.

-

The acidified mixture is heated to induce decarboxylation, yielding the final carboxylic acid product.

Synthesis of Barbituric Acid

Dimethyl malonate is a key precursor in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. The synthesis involves the condensation of dimethyl malonate with urea (B33335).

This protocol is adapted from established procedures for the synthesis of barbituric acid.

1. Preparation of Sodium Ethoxide:

-

In a round-bottom flask fitted with a reflux condenser, dissolve finely cut sodium metal in absolute ethanol (B145695) to prepare a solution of sodium ethoxide.

2. Condensation Reaction:

-

To the sodium ethoxide solution, add dimethyl malonate, followed by a solution of dry urea dissolved in hot absolute ethanol.

-

The mixture is then refluxed for several hours, during which a white solid (the sodium salt of barbituric acid) will precipitate.

3. Work-up and Isolation:

-

After the reaction is complete, hot water is added to dissolve the precipitate.

-

The solution is then acidified with concentrated hydrochloric acid, causing barbituric acid to precipitate.

-

The mixture is cooled, and the solid product is collected by filtration, washed with cold water, and dried.

This technical guide provides a foundational understanding of dimethyl malonate, its properties, and its application in key organic syntheses. Researchers are encouraged to consult the cited literature for further details and specific applications.

References

- 1. benchchem.com [benchchem.com]

- 2. The production method of dimethyl malonate_Chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl Malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl malonate (DMM), systematically known as dimethyl propanedioate, is a diester of malonic acid with the chemical formula C₅H₈O₄.[1] It is a versatile and widely utilized reagent in organic synthesis, serving as a key building block for a vast array of more complex molecules. Its significance is particularly pronounced in the pharmaceutical industry, where it functions as a precursor for the synthesis of various active pharmaceutical ingredients, including barbiturates, non-steroidal anti-inflammatory drugs, and vitamins B1 and B6.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of dimethyl malonate, detailed experimental protocols for its application, and visualizations of its primary reaction pathways.

Physical and Spectroscopic Properties

Dimethyl malonate is a colorless liquid with a mild, ester-like odor at room temperature.[2] Its key physical and spectroscopic properties are summarized below for easy reference.

Physical Properties of Dimethyl Malonate

A compilation of the fundamental physical properties of dimethyl malonate is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O₄ | [1] |

| Molecular Weight | 132.11 g/mol | [1] |

| Appearance | Colorless liquid | [1][3] |

| Density | 1.156 g/mL at 25 °C | [1][4] |

| Melting Point | -62 °C | [1][4] |

| Boiling Point | 180-181 °C | [1][4] |

| Flash Point | 85 °C | [4][5] |

| Refractive Index (n20/D) | 1.413 | [4][6] |

| Vapor Pressure | 0.15 hPa at 20 °C | [7] |

| Solubility | Miscible with alcohol and ether; slightly soluble in water. | [4][6] |

Spectroscopic Data of Dimethyl Malonate

The spectral data for dimethyl malonate are crucial for its identification and characterization in experimental settings. A summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data is provided in Table 2.

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ 3.75 (s, 6H, 2 x OCH₃), 3.40 (s, 2H, CH₂) | [8] |

| ¹³C NMR (CDCl₃) | δ 167.3 (C=O), 52.5 (OCH₃), 41.4 (CH₂) | [9] |

| Infrared (IR) | Major peaks typically around 2950 cm⁻¹ (C-H stretch), 1740 cm⁻¹ (C=O stretch), 1200 cm⁻¹ (C-O stretch) | [2][10] |

| Mass Spectrometry (MS) | Molecular Ion [M]⁺: m/z 132. Key fragments: m/z 101, 74, 59. | [11] |

Chemical Properties and Reactivity

The chemical utility of dimethyl malonate is primarily derived from the acidity of the α-protons located on the methylene (B1212753) group (CH₂) flanked by two electron-withdrawing carbonyl groups. This structural feature facilitates the formation of a stabilized enolate, a potent nucleophile that is central to many of its characteristic reactions.

Malonic Ester Synthesis

The malonic ester synthesis is a classic and highly versatile method for the preparation of substituted carboxylic acids.[10][12] The reaction proceeds via the alkylation of the enolate formed from dimethyl malonate, followed by hydrolysis and decarboxylation.

Caption: Workflow of the Malonic Ester Synthesis.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of dimethyl malonate with an aldehyde or ketone in the presence of a weak base, such as an amine.[13] This reaction is a fundamental carbon-carbon bond-forming reaction that yields an α,β-unsaturated ester.[13]

Caption: Mechanism of the Knoevenagel Condensation.

Michael Addition

In a Michael addition, the enolate of dimethyl malonate acts as a Michael donor and adds to an α,β-unsaturated carbonyl compound (the Michael acceptor).[14] This 1,4-conjugate addition is a powerful method for forming carbon-carbon bonds.[14]

Caption: Pathway of the Michael Addition Reaction.

Experimental Protocols

Detailed and reproducible experimental methodologies are paramount for successful research and development. The following section outlines key protocols related to the synthesis, purification, and application of dimethyl malonate.

Synthesis of Dimethyl Malonate via Fischer Esterification

This protocol describes the synthesis of dimethyl malonate from malonic acid and methanol (B129727) using sulfuric acid as a catalyst.

Materials:

-

Malonic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Diethyl ether (or other suitable extraction solvent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add malonic acid and an excess of anhydrous methanol (typically 3-4 molar equivalents).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) with continuous stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, remove the excess methanol using a rotary evaporator.

-

Neutralization: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Vent the funnel frequently to release carbon dioxide gas.

-

Washing: Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude dimethyl malonate.

Purification by Vacuum Distillation

Crude dimethyl malonate can be purified to high purity by vacuum distillation.

Equipment:

-

Vacuum distillation apparatus (including a round-bottom flask, distillation head, condenser, receiving flask, and vacuum source)

-

Heating mantle with a stirrer

-

Cold trap

Procedure:

-

Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed. Place the crude dimethyl malonate and a magnetic stir bar into the distillation flask.

-

Vacuum Application: Gradually apply vacuum to the system. A cold trap should be used to protect the vacuum pump.

-

Distillation: Gently heat the flask using a heating mantle with stirring.

-

Fraction Collection: Collect the fraction that distills at the appropriate temperature for the applied pressure. For reference, the boiling point of dimethyl malonate is approximately 90-100 °C at 16-27.5" Hg.[3][15]

-

Analysis: Confirm the purity of the collected fractions using an appropriate analytical technique such as gas chromatography (GC) or NMR spectroscopy.

General Protocol for Malonic Ester Synthesis of Hexanoic Acid

This protocol provides an example of the malonic ester synthesis using dimethyl malonate to produce hexanoic acid.[12]

Part 1: Alkylation of Dimethyl Malonate

-

Base Preparation: In a three-necked flask, prepare a solution of sodium methoxide (B1231860) by dissolving sodium metal in anhydrous methanol under an inert atmosphere.

-

Enolate Formation: Add dimethyl malonate dropwise to the sodium methoxide solution.

-

Alkylation: Subsequently, add 1-bromobutane (B133212) dropwise. The reaction is exothermic and may require cooling to maintain a gentle reflux. After the addition is complete, maintain reflux for 2-3 hours.

-

Workup: Cool the mixture and pour it into water. Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate. Remove the solvent via rotary evaporation. The crude dimethyl dibutylmalonate can be purified by vacuum distillation.[12]

Part 2: Hydrolysis and Decarboxylation

-

Hydrolysis: Place the crude dimethyl dibutylmalonate in a round-bottom flask with an aqueous solution of sodium hydroxide. Reflux the mixture for approximately 4 hours.

-

Acidification: Cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid.

-

Decarboxylation: Heat the acidified mixture to reflux. The evolution of carbon dioxide indicates that decarboxylation is occurring. Continue heating until gas evolution ceases.

-

Isolation: Cool the mixture and separate the organic layer containing hexanoic acid. Extract the aqueous layer with diethyl ether.

-

Final Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the ether by distillation. The final product, hexanoic acid, can be purified by distillation.

Applications in Drug Development

Dimethyl malonate's role as a fundamental building block is critical in medicinal chemistry and drug development. Its derivatives are integral to the structure of many therapeutic agents. For instance, the condensation of malonic esters with urea (B33335) or its derivatives is a classical route to synthesizing barbiturates, a class of drugs that act as central nervous system depressants.[1] Furthermore, the versatility of the malonic ester synthesis allows for the introduction of diverse side chains, enabling the creation of extensive libraries of compounds for drug screening and lead optimization. The ability to readily form new carbon-carbon bonds makes dimethyl malonate an invaluable tool for constructing the complex carbon skeletons of modern pharmaceuticals.

Safety and Handling

Dimethyl malonate is a combustible liquid and should be handled with appropriate safety precautions.[5] It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. Store in a cool, well-ventilated area away from sources of ignition.[4] While it has low acute toxicity, inhalation and skin contact should be avoided.[8]

Conclusion

Dimethyl malonate is a cornerstone reagent in organic synthesis with a well-defined set of physical and chemical properties. Its reactivity, centered on the acidity of its α-protons, provides chemists with reliable and versatile methods for carbon-carbon bond formation. A thorough understanding of its properties, reaction mechanisms, and associated experimental protocols is essential for its effective application in research, particularly in the synthesis of complex molecules for the pharmaceutical and fine chemical industries.

References

- 1. hmdb.ca [hmdb.ca]

- 2. Dimethyl malonate(108-59-8) IR Spectrum [m.chemicalbook.com]

- 3. Sciencemadness Discussion Board - Preparation of Diethyl Malonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. spectrabase.com [spectrabase.com]

- 5. DIETHYL DIMETHYLMALONATE(1619-62-1) 13C NMR spectrum [chemicalbook.com]

- 6. Diethyl malonate(105-53-3) 1H NMR [m.chemicalbook.com]

- 7. Dimethyl diethylmalonate (27132-23-6) 1H NMR [m.chemicalbook.com]

- 8. Dimethyl malonate(108-59-8) 1H NMR spectrum [chemicalbook.com]

- 9. Dimethyl malonate(108-59-8) 13C NMR spectrum [chemicalbook.com]

- 10. Molecular structure and infrared spectra of dimethyl malonate: A combined quantum chemical and matrix-isolation spectroscopic study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Dimethyl malonate | C5H8O4 | CID 7943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Diethyl malonate(105-53-3) IR Spectrum [chemicalbook.com]

- 14. Diethyl malonate(105-53-3) 13C NMR spectrum [chemicalbook.com]

- 15. Sciencemadness Discussion Board - Esterification of Malonic Acid to DiEthyl Malonate - Powered by XMB 1.9.11 [sciencemadness.org]

dimethylmalonate synthesis from malonic acid and methanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dimethyl malonate from malonic acid and methanol (B129727). The primary method discussed is the Fischer esterification, a reliable and widely used acid-catalyzed esterification process. This document details the reaction mechanism, experimental protocols, and key reaction parameters, offering valuable insights for professionals in organic synthesis and drug development.

Reaction Mechanism: Fischer Esterification

The synthesis of dimethyl malonate from malonic acid and methanol proceeds via a Fischer esterification mechanism. This acid-catalyzed reaction involves the nucleophilic attack of the alcohol (methanol) on the protonated carbonyl carbon of the carboxylic acid (malonic acid). The reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product side by using an excess of the alcohol and/or by removing the water formed during the reaction.[1][2]

The key steps of the mechanism are as follows:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates one of the carbonyl oxygen atoms of malonic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic attack by methanol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated to yield the final product, dimethyl malonate, and regenerate the acid catalyst.

This process occurs for both carboxylic acid groups of malonic acid to yield the desired diester.

Caption: Fischer Esterification Mechanism for Dimethyl Malonate Synthesis.

Experimental Protocols

Several protocols for the synthesis of dimethyl malonate have been reported, with variations in catalysts, reaction conditions, and work-up procedures. Below are detailed methodologies for common experimental setups.

Sulfuric Acid Catalyzed Synthesis

This is the most common and straightforward method for the synthesis of dimethyl malonate.

Materials and Equipment:

-

Malonic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (98%)

-

Sodium bicarbonate (saturated solution) or Sodium hydroxide (B78521) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add malonic acid and methanol. A typical molar ratio of malonic acid to methanol is 1:4 to 1:10 to use methanol as both a reactant and a solvent, driving the equilibrium towards the product.[3]

-

Catalyst Addition: While stirring, slowly and cautiously add concentrated sulfuric acid to the mixture. The addition is exothermic, so it is recommended to cool the flask in an ice bath during this step. The amount of sulfuric acid is typically catalytic, around 1-5 mol% relative to the malonic acid.

-

Reaction: Heat the mixture to reflux (approximately 60-70°C) and maintain the reflux for 2-4 hours.[3] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing cold water or ice.

-

Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the effervescence ceases and the aqueous layer is neutral to litmus (B1172312) paper.[3] Be cautious as CO₂ is evolved during neutralization.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water and then with brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the excess methanol using a rotary evaporator.

-

Purification: Purify the crude dimethyl malonate by fractional distillation under reduced pressure.[4] Collect the fraction boiling at approximately 180-181°C at atmospheric pressure or at a lower temperature under vacuum. The boiling point of dimethyl malonate is around 100-102°C at reduced pressure.[3]

Alternative Acid Catalysts

While sulfuric acid is the most common catalyst, other acid catalysts can also be employed.

-

p-Toluenesulfonic acid (p-TsOH): This solid catalyst is often easier to handle than sulfuric acid and can be used in similar catalytic amounts. The reaction and work-up procedures are analogous to the sulfuric acid-catalyzed method.

-

Lewis Acids: Lewis acids such as scandium(III) triflate or zirconium(IV) salts have also been reported as effective catalysts for Fischer esterification.[2] These catalysts can sometimes offer milder reaction conditions and higher selectivity.

-

Acidic Ion-Exchange Resins: These solid-supported catalysts offer the advantage of easy separation from the reaction mixture by simple filtration, simplifying the work-up procedure.

Quantitative Data

The yield and purity of dimethyl malonate are influenced by several factors, including the choice of catalyst, reaction temperature, reaction time, and the molar ratio of reactants.

| Catalyst | Molar Ratio (Malonic Acid:Methanol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Sulfuric Acid | 1:4 | 60-70 | 2 | >90 | >99 | [3] |

| Sulfuric Acid | 1:excess | Reflux | 4 | ~20 (for diethyl malonate) | - | |

| Hydrogen Chloride | 1:excess (Monomethyl malonate) | 50 | 12 | >95 | - | [5] |

| p-TsOH | Not specified | Reflux | Not specified | High | - | |

| Hafnium(IV)/Zirconium(IV) salts | 1:1 | Not specified | Not specified | High | - | [2] |

Note: The yield of the reaction can be significantly improved by using a large excess of methanol and by efficiently removing the water formed during the reaction, for example, by using a Dean-Stark apparatus.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of dimethyl malonate.

Caption: General workflow for dimethyl malonate synthesis.

Conclusion

The synthesis of dimethyl malonate from malonic acid and methanol via Fischer esterification is a robust and high-yielding reaction. The use of an acid catalyst, typically sulfuric acid, and an excess of methanol are crucial for achieving high conversion rates. The purification of the product is readily accomplished by fractional distillation. This technical guide provides researchers, scientists, and drug development professionals with the necessary information to successfully perform this important organic transformation. Careful control of reaction conditions and adherence to the outlined protocols will ensure the synthesis of high-purity dimethyl malonate for various applications in research and development.

References

An In-depth Technical Guide to the Industrial Production of Dimethyl Malonate via the Cyanoacetic Acid Pathway

Introduction: Dimethyl malonate (DMM) is a pivotal intermediate in organic synthesis, widely utilized in the production of pharmaceuticals, agrochemicals, vitamins, dyes, and fragrances.[1] Its molecular structure features an active methylene (B1212753) group, making it a versatile precursor for a variety of chemical transformations.[2] The predominant industrial synthesis of dimethyl malonate is achieved through a multi-step process that begins with chloroacetic acid and proceeds via a cyanoacetic acid intermediate. This route, often referred to as the cyanide esterification process, is a mature and scalable technology.[2][3]

This technical guide provides a comprehensive overview of the industrial production of dimethyl malonate, detailing the core chemical pathways, process parameters, experimental protocols, and purification workflows. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Chemical Synthesis Pathway

The industrial production of dimethyl malonate from cyanoacetic acid is typically embedded in a larger process that starts with chloroacetic acid. The overall synthesis involves the formation of a cyanoacetate (B8463686) salt, which is then hydrolyzed and esterified to yield the final product.

The primary pathway can be summarized in two main stages:

-

Synthesis of Sodium Cyanoacetate : Chloroacetic acid is first neutralized to its sodium salt, which is then reacted with sodium cyanide.[2]

-

Conversion to Dimethyl Malonate : The resulting sodium cyanoacetate is converted to dimethyl malonate. This can be achieved through two principal industrial methods:

-

Simultaneous Hydrolysis and Esterification : The cyano group is hydrolyzed and the resulting carboxylate is esterified in a single step using methanol (B129727) and a strong mineral acid.[1]

-

Sequential Hydrolysis and Esterification : The sodium cyanoacetate is first hydrolyzed to form sodium malonate, which is then acidified and esterified with methanol.[2][4]

-

A third, more direct laboratory or modified industrial approach involves acidifying the sodium cyanoacetate to isolate cyanoacetic acid, which is then esterified directly with methanol.[5][6]

Quantitative Process Parameters

The efficiency and viability of the industrial production of dimethyl malonate are dictated by raw material consumption, reaction conditions, and overall yield.

Raw Material Consumption

The following table outlines the typical raw material requirements for producing one metric ton (1000 kg) of dimethyl malonate.

| Raw Material | Consumption per Ton of DMM | Citation |

| Chloroacetic Acid | 1120 kg | [2] |

| Sodium Cyanide | 551 kg | [2] |

| Methanol | 955 kg | [2] |

Typical Reaction Conditions for Esterification

The esterification step is critical for achieving high yield and purity. Conditions can be optimized based on the specific pathway and equipment.

| Parameter | Value Range | Citation |

| Reaction Temperature | 60 - 90 °C | [1][5][7][8] |

| Reaction Time | 2 - 8 hours | [1][5][7][8] |

| Catalyst | Sulfuric Acid or Hydrochloric Acid | [1][2][5][9] |

| Methanol : Cyanoacetic Acid (Molar Ratio) | 2.5:1 to 10:1 | [5] |

| Sulfuric Acid : Cyanoacetic Acid (Molar Ratio) | 1:1 to 2:1 | [5] |

Process Yields and Product Purity

The overall process yield and the purity of the final product are key performance indicators for industrial synthesis.

| Metric | Typical Value | Citation |

| Overall Yield (based on Chloroacetate) | 75 - 96% | [1][5][6][10] |

| Product Purity (Post-Distillation) | ≥ 99% | [2][7] |

| Industrial Ester Content | ≥ 98% | [2] |

Detailed Experimental Protocols

This section provides generalized methodologies for the key stages of dimethyl malonate production, based on common industrial practices.

Protocol 1: Synthesis of Sodium Cyanoacetate

-

Neutralization : An aqueous solution of chloroacetic acid (e.g., 5.3 moles in 700 mL water) is prepared in a suitable reaction vessel.[11] The solution is neutralized to a pH of 7.0-7.5 by the controlled addition of sodium carbonate.[7][11]

-

Cyanation : A concentrated aqueous solution of sodium cyanide (e.g., 25% w/v) is heated to approximately 65-70°C.[1]

-

Reaction : The sodium chloroacetate solution is slowly added to the hot sodium cyanide solution with vigorous stirring. The reaction is exothermic, and the temperature must be carefully controlled to not exceed 90°C.[1]

-

Completion : After the addition is complete, the mixture is maintained at around 90°C for approximately one hour to ensure the reaction goes to completion.[1] The resulting solution contains sodium cyanoacetate and sodium chloride as a byproduct.

Protocol 2: Synthesis of DMM via Simultaneous Hydrolysis & Esterification

-

Concentration : The aqueous solution of sodium cyanoacetate from the previous step is concentrated by evaporation under vacuum to reduce the water content.[1]

-

Acidification & Esterification : The concentrated solution is transferred to a glass-lined or similarly acid-resistant reactor. A mixture of methanol and concentrated sulfuric acid (or hydrochloric acid) is introduced slowly, ensuring the reaction temperature does not exceed 60-80°C.[1] Typically, for each mole of the starting ester, about 1.2 moles of alcohol are added.[1]

-

Reflux : Once the reagents are added, the mixture is heated to reflux and maintained for 6-8 hours.[1] During this time, the cyano group is hydrolyzed to a carboxylic acid, which is then immediately esterified by the methanol present. The intermediate malonic acid ester monoamide is also hydrolyzed to the final dialkyl malonate.[1]

-

Crude Product : Upon completion, the reaction mixture contains crude dimethyl malonate, excess methanol, sulfuric acid, and inorganic salts (sodium sulfate (B86663) and ammonium (B1175870) sulfate).[10]

Protocol 3: Post-Reaction Purification

Purification is essential to achieve the high purity required for pharmaceutical and other fine chemical applications.

-

Quenching & Extraction : The crude reaction mixture is cooled and may be diluted with water.[10] The dimethyl malonate is extracted into an organic solvent that is immiscible with water, such as toluene (B28343) or benzene.[1]

-

Washing : The organic phase is transferred to a separatory funnel or wash vessel.

-

It is first washed with a dilute alkaline solution, such as sodium bicarbonate or sodium hydroxide, to remove any acidic impurities, including unreacted malonic acid or mono-ester byproducts.[1][10][12] This step should be performed quickly and at low temperatures to minimize hydrolysis of the desired ester product.[12]

-

The organic layer is then washed with water or brine to remove residual base and salts.[12]

-

-

Drying : The washed organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[12]

-

Distillation : The drying agent is removed by filtration. The solvent is first removed by distillation, often at atmospheric pressure. The resulting crude dimethyl malonate is then purified by fractional distillation under vacuum to yield the final product with a purity of ≥99%.[1][12]

Safety and Environmental Considerations

The industrial production of dimethyl malonate involves several hazardous materials and generates significant waste streams that require careful management.

-

Hazardous Materials : Sodium cyanide is a highly toxic substance, and stringent safety protocols are required for its handling and use.[2] Strong acids like sulfuric and hydrochloric acid are corrosive. Organic solvents are often flammable.[13][14] Appropriate personal protective equipment (PPE), ventilation, and emergency procedures are mandatory.[13][15]

-

Environmental Impact : The process generates a large amount of inorganic salt byproducts (e.g., sodium chloride, sodium sulfate), which must be disposed of correctly.[2] The use of strong acids results in acidic wastewater that requires neutralization before discharge.[1] Environmental regulations necessitate robust wastewater and exhaust gas treatment facilities, which can represent a sizeable investment.[1][16] Efforts in green chemistry focus on developing cleaner desalination processes and reducing catalyst load to minimize the environmental footprint.[3][5]

References

- 1. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 2. The production method of dimethyl malonate_Chemicalbook [chemicalbook.com]

- 3. CN103724191A - Dimethyl malonate preparation method - Google Patents [patents.google.com]

- 4. CN1410409A - Preparation method of malonic acid and its ester - Google Patents [patents.google.com]

- 5. CN103724196A - Dimethyl malonate preparation method - Google Patents [patents.google.com]

- 6. CN103936588A - Green and clean process for preparing malonate - Google Patents [patents.google.com]

- 7. CN103319338A - Preparation method of dimethyl malonate - Google Patents [patents.google.com]

- 8. Manufacturing method and process flow of dimethyl malonate-Chemwin [en.888chem.com]

- 9. US6395931B1 - Malonic acid and esters thereof - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. benchchem.com [benchchem.com]

- 13. lobachemie.com [lobachemie.com]

- 14. durhamtech.edu [durhamtech.edu]

- 15. carlroth.com [carlroth.com]

- 16. epa.gov [epa.gov]

CAS number and IUPAC name for dimethylmalonate

An In-depth Technical Guide to Dimethyl Malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl malonate, also known by its IUPAC name dimethyl propanedioate, is a diester derivative of malonic acid.[1][2] It is a versatile and fundamental reagent in organic synthesis, primarily utilized for its active methylene (B1212753) group, which is readily deprotonated to form a stable enolate.[3] This reactivity makes it a cornerstone for forming new carbon-carbon bonds and a critical building block in the synthesis of a wide range of compounds, including active pharmaceutical ingredients (APIs), fragrances, and other fine chemicals.[4][5][6] This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in research and drug development.

Chemical Identity

| Identifier | Value |

| IUPAC Name | Dimethyl propanedioate[1][7] |

| CAS Number | 108-59-8[1][8] |

| Molecular Formula | C₅H₈O₄[1][2] |

| Molecular Weight | 132.11 g/mol [2] |

| Synonyms | Malonic acid dimethyl ester, Methyl malonate[1][5] |

Physicochemical Properties

Dimethyl malonate is a colorless liquid with a characteristic aromatic or fruity odor.[4][5] It is slightly soluble in water but miscible with many organic solvents like alcohol and ether.[4][5]

Tabulated Physical Data

| Property | Value |

| Melting Point | -62 °C (-80 °F; 211 K)[1] |

| Boiling Point | 180 to 181 °C (356 to 358 °F; 453 to 454 K)[1] |

| Density | 1.154 - 1.156 g/mL at 25 °C[1][2] |

| Refractive Index (n20/D) | 1.413 |

| Flash Point | 85 °C (185 °F) - closed cup |

| Vapor Density | >1 (vs air) |

| Water Solubility | Slightly soluble[1][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of dimethyl malonate.

Tabulated Spectroscopic Data

| Technique | Key Data Points |

| ¹H NMR | Spectra are available for dimethyl malonate, showing characteristic peaks for the methylene and methyl protons.[9][10] |

| ¹³C NMR | Data is available for the characterization of the carbon skeleton.[9] |

| Infrared (IR) | The infrared spectra of dimethyl malonate have been studied, revealing the presence of two conformers.[11] A spectrum is available for reference.[10] |

| Mass Spectrometry (MS) | Mass spectra (GC-MS) are available for the compound.[10] |

| Raman Spectroscopy | Raman spectra have been recorded for this compound.[9][10] |

Synthesis and Manufacturing

Dimethyl malonate is produced industrially through several methods. A common route involves the cyanation of sodium chloroacetate (B1199739), followed by hydrolysis and subsequent esterification with methanol (B129727).[4][12]

Experimental Protocol: Synthesis from Chloroacetic Acid

This protocol outlines a common industrial synthesis method.[4][12]

-

Neutralization: Chloroacetic acid is neutralized with sodium carbonate to produce sodium chloroacetate.

-

Cyanation: The resulting sodium chloroacetate is treated with sodium cyanide. This nucleophilic substitution reaction yields sodium cyanoacetate (B8463686).[12]

-

Acidification & Hydrolysis: The sodium cyanoacetate solution is acidified. Under controlled conditions, this is followed by hydrolysis to form malonic acid.[12]

-

Esterification: Malonic acid is then esterified with methanol in the presence of an acid catalyst, typically sulfuric acid, to produce dimethyl malonate.[4]

-

Purification: The final product is purified by washing and distillation to achieve a purity of ≥98%.[4]

Caption: Industrial synthesis workflow for dimethyl malonate.

Core Reactions and Applications in Drug Development

The synthetic utility of dimethyl malonate stems from the acidity of its α-protons (pKa ≈ 13), which allows for easy formation of a nucleophilic enolate.[3] This enolate is central to the malonic ester synthesis, a powerful method for preparing substituted carboxylic acids.[3]

The Malonic Ester Synthesis

This classic synthesis involves three main steps: deprotonation, alkylation, and finally, hydrolysis and decarboxylation. It is a versatile method for creating α-substituted and α,α-disubstituted acetic acids.[3]

Experimental Protocol: General Malonic Ester Synthesis for a Substituted Carboxylic Acid[3]

-

Deprotonation: Dissolve sodium metal (1.0 mol) in anhydrous methanol (250 mL) in a three-necked flask to form sodium methoxide. To this solution, add dimethyl malonate (0.5 mol) dropwise.

-

Alkylation: Add the desired alkyl halide (e.g., 1-bromobutane, 1.0 mol) dropwise to the solution of the malonate enolate. The reaction is exothermic and should be maintained at a gentle reflux for 2-3 hours to ensure completion.

-

Work-up: After cooling, pour the reaction mixture into water. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification (Intermediate): Remove the solvent via rotary evaporation. The crude dialkylated or monoalkylated malonate can be purified by vacuum distillation.

-

Hydrolysis: Reflux the purified ester with an aqueous solution of sodium hydroxide (B78521) (e.g., 80 g NaOH in 400 mL water) for approximately 4 hours, until the ester layer disappears.

-

Decarboxylation: Cool the mixture and carefully acidify with concentrated hydrochloric acid. Heat the acidified mixture to reflux, which will induce decarboxylation to yield the final carboxylic acid product.

Caption: Generalized workflow for the malonic ester synthesis.

Applications in Pharmaceuticals

Dimethyl malonate is a key starting material for numerous pharmaceuticals.[6][13]

-

Barbiturates: It is a critical precursor in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. The synthesis involves the condensation of a substituted dimethyl malonate with urea.[5][6][13]

-

Anti-inflammatory Drugs: It is used in the synthesis of some non-steroidal anti-inflammatory drugs (NSAIDs), particularly certain arylpropionic acid derivatives.[13]

-

Vitamins: The compound serves as a precursor for the synthesis of Vitamin B1 and Vitamin B6.[5][6]

-

Other APIs: It is also used in the production of pharmaceuticals such as chloroquine (B1663885) and bosentan.[2][5][14]

Caption: Synthesis pathway from dimethyl malonate to barbiturates.

Safety and Handling

Dimethyl malonate is classified as an eye irritant.[15] It is a combustible liquid. Standard laboratory personal protective equipment, including gloves and eye protection, should be used when handling this chemical. It should be stored in a cool, well-ventilated area away from fire and heat sources.[4] Environmentally, it is readily biodegradable with low potential for bioaccumulation.[2][16]

References

- 1. Dimethyl malonate - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. benchchem.com [benchchem.com]

- 4. The production method of dimethyl malonate_Chemicalbook [chemicalbook.com]

- 5. DIMETHYL MALONATE - Ataman Kimya [atamanchemicals.com]

- 6. nbinno.com [nbinno.com]

- 7. Dimethyl malonate | C5H8O4 | CID 7943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. theclinivex.com [theclinivex.com]

- 9. Dimethyl malonate(108-59-8) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Molecular structure and infrared spectra of dimethyl malonate: A combined quantum chemical and matrix-isolation spectroscopic study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. CN103724191A - Dimethyl malonate preparation method - Google Patents [patents.google.com]

- 13. talentchemicals.com [talentchemicals.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. Dimethyl malonate CAS 108-59-8 | 800899 [merckmillipore.com]

- 16. epa.gov [epa.gov]

An In-depth Technical Guide on the pKa and Acidity of Dimethyl Malonate's Alpha-Hydrogens

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity of the alpha-hydrogens in dimethyl malonate, a crucial parameter in organic synthesis and drug development. The document details the pKa value of dimethyl malonate, the underlying principles of its acidity, and methodologies for its experimental determination.

Core Concept: Acidity of Alpha-Hydrogens in β-Dicarbonyl Compounds

The alpha-hydrogens of dimethyl malonate, located on the carbon atom situated between two carbonyl groups (a β-dicarbonyl system), exhibit significantly higher acidity than hydrogens on a typical methylene (B1212753) group. This enhanced acidity is a cornerstone of its utility in synthetic chemistry, particularly in the formation of stabilized carbanions (enolates) for carbon-carbon bond formation.

The primary reason for this heightened acidity is the effective stabilization of the resulting conjugate base, the enolate anion. Upon deprotonation, the negative charge on the alpha-carbon is delocalized through resonance onto the two adjacent electronegative oxygen atoms of the ester groups. This distribution of charge over a larger area significantly stabilizes the anion, thereby facilitating the removal of the proton.[1][2][3]

Quantitative Acidity: pKa Values

The acidity of a compound is quantitatively expressed by its pKa value, with a lower pKa indicating a stronger acid. Dimethyl malonate is a weak carbon acid, but its acidity is pronounced when compared to simple esters or alkanes.

| Compound | Functional Group | pKa Value (in DMSO) | pKa Value (Predicted) |

| Dimethyl Malonate | β-keto ester | ~13 | 11.80 ± 0.46[4][5][6] |

| Diethyl Malonate | β-keto ester | 16.37[7] | 13.5 (at 25°C)[8][9] |

| Malonic Acid | Dicarboxylic Acid | pKa1 = 2.83, pKa2 = 5.69[10][11][12][13] |

Note: pKa values can vary depending on the solvent and the experimental method used for their determination.

Deprotonation and Resonance Stabilization

The deprotonation of dimethyl malonate by a suitable base leads to the formation of a resonance-stabilized enolate ion. This process is a fundamental step in many synthetic reactions, such as the malonic ester synthesis.

Caption: Deprotonation of dimethyl malonate and resonance forms of the resulting enolate.

Experimental Protocols for pKa Determination

The pKa of dimethyl malonate can be determined through several experimental techniques. The choice of method often depends on the properties of the compound, the required accuracy, and the available instrumentation.

Potentiometric Titration

This is a widely used and accurate method for pKa determination.[5] It involves the gradual addition of a titrant (a strong base) to a solution of the analyte (dimethyl malonate) and monitoring the pH change.

Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (B78521) (NaOH), free from carbonate.

-

Prepare a solution of dimethyl malonate of known concentration (e.g., 0.01 M) in a suitable solvent, which is often a mixture of water and an organic co-solvent like methanol (B129727) or ethanol (B145695) to ensure solubility.

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[10]

-

-

Titration Procedure:

-

Place a known volume of the dimethyl malonate solution into a thermostatted beaker.

-

Immerse the calibrated pH electrode and a stirrer into the solution.

-

Add the standardized NaOH solution in small, precise increments.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to obtain a titration curve.

-

The pKa is equal to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve, often found by taking the first or second derivative of the curve.

-

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization.[2]

Methodology:

-

Preparation of Solutions:

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa of dimethyl malonate.

-

Prepare a stock solution of dimethyl malonate in a suitable solvent.

-

-

Spectral Measurement:

-

Add a small, constant amount of the dimethyl malonate stock solution to each buffer solution to create a series of solutions with the same total concentration but different pH values.

-

Measure the UV-Vis absorbance spectrum for each solution over a relevant wavelength range.

-

-

Data Analysis:

-

Identify the wavelengths where the absorbance changes significantly with pH.

-

Plot the absorbance at a selected wavelength against the pH.

-

The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

-

Alternatively, the Henderson-Hasselbalch equation can be used to linearize the data and determine the pKa.

-

NMR Spectroscopy

NMR spectroscopy can be used to determine pKa values by monitoring the chemical shifts of specific nuclei (e.g., ¹H or ¹³C) as a function of pH.[11][12][13]

Methodology:

-

Sample Preparation:

-

Prepare a series of samples of dimethyl malonate in a suitable deuterated solvent (e.g., D₂O or a mixture with an organic solvent) with varying pD (the equivalent of pH in D₂O). The pD can be adjusted using small amounts of DCl or NaOD.

-

-

NMR Measurement:

-

Acquire the ¹H or ¹³C NMR spectrum for each sample.

-

Identify the signal corresponding to the alpha-protons or the alpha-carbon.

-

-

Data Analysis:

-

Plot the chemical shift (δ) of the alpha-proton or alpha-carbon signal as a function of pD.

-

The data will form a sigmoidal curve. The pKa (or more accurately, pKaapp, the apparent pKa in the specific solvent system) corresponds to the pD at the midpoint of the chemical shift change.

-

Conclusion

The acidity of the alpha-hydrogens of dimethyl malonate, quantified by its pKa value, is a critical property that underpins its widespread use in organic synthesis. Understanding the principles of this acidity and the experimental methods for its determination is essential for researchers and professionals in the fields of chemistry and drug development. The protocols outlined in this guide provide a framework for the accurate and reliable measurement of this important physicochemical parameter.

References

- 1. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 3. The production method of dimethyl malonate_Chemicalbook [chemicalbook.com]

- 4. mt.com [mt.com]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. pharmaguru.co [pharmaguru.co]

- 7. benchchem.com [benchchem.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. researchgate.net [researchgate.net]

- 10. lifescienceglobal.com [lifescienceglobal.com]

- 11. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of Dimethyl Malonate: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Solubility of Dimethyl Malonate in Aqueous and Organic Media, Complete with Experimental Protocols and Process Visualizations.

This technical guide provides a detailed overview of the solubility of dimethyl malonate in water and a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles quantitative and qualitative solubility data, outlines detailed experimental methodologies for solubility determination and a key synthetic application, and presents visual representations of these processes to facilitate understanding and implementation in a laboratory setting.

Core Topic: Solubility Characteristics of Dimethyl Malonate

Dimethyl malonate (CAS No. 108-59-8), a diester of malonic acid, is a colorless liquid widely utilized as a key intermediate in organic synthesis, notably in the malonic ester synthesis for the preparation of a variety of substituted carboxylic acids. Its solubility is a critical parameter for reaction setup, solvent selection, purification processes, and formulation development. The solubility of dimethyl malonate is governed by its molecular structure, which features two polar ester groups and a nonpolar methylene (B1212753) bridge, allowing for a degree of solubility in both polar and non-polar solvents.

Quantitative and Qualitative Solubility Data

A review of available literature provides both quantitative and qualitative data on the solubility of dimethyl malonate. There are some discrepancies in the reported aqueous solubility, with some sources describing it as "slightly soluble" or "negligible," while others provide specific concentration measurements. This guide presents the available quantitative data to offer a clearer understanding.

| Solvent | Formula | Solubility | Temperature (°C) | Notes |

| Water | H₂O | 61.1 g/100 mL[1] | 0 | - |

| 73.5 g/100 mL[1] | 20 | - | ||

| 140.7 - 143.3 g/L[2] | 20 | Slightly soluble | ||

| 92.6 g/100 mL[1] | 50 | - | ||

| ≥12.6 mg/mL[3] | Not Specified | - | ||

| Ethanol | C₂H₅OH | 57 g/100 mL[1] | 20 | Miscible[1][4] |

| ≥10.2 mg/mL[3] | Not Specified | - | ||

| Diethyl Ether | (C₂H₅)₂O | 5.7 g/100 mL[1] | 20 | Miscible[1][4] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ≥19 mg/mL[3] | Not Specified | - |

| Benzene | C₆H₆ | Insoluble[1] | Not Specified | - |

| Pyridine | C₅H₅N | Slightly soluble[1] | Not Specified | - |

| Oils | - | Miscible[1][4] | Not Specified | - |

| Acetone | C₃H₆O | Soluble[5] | Not Specified | - |

| Dichloromethane | CH₂Cl₂ | Soluble[5] | Not Specified | - |

Experimental Protocols

Determination of Dimethyl Malonate Solubility in a Liquid Solvent

This protocol provides a general method for determining the solubility of a liquid solute, such as dimethyl malonate, in a given solvent.

Materials:

-

Dimethyl malonate

-

Selected solvent

-

Thermostatically controlled shaker or magnetic stirrer

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Syringe filters (solvent compatible)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of dimethyl malonate to a known volume of the selected solvent in a sealed vial. The presence of a distinct layer of undissolved dimethyl malonate is necessary to ensure saturation.

-

Place the vial in a thermostatically controlled shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Preparation:

-

After equilibration, cease agitation and allow the two phases to separate. If necessary, centrifuge the vial to facilitate separation.

-

Carefully withdraw an aliquot of the solvent phase (the supernatant) using a syringe.

-

Filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets of dimethyl malonate.

-

Record the exact mass of the transferred saturated solution.

-

Dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of dimethyl malonate in the chosen solvent with known concentrations.

-

Analyze the standard solutions using a calibrated GC or HPLC method to generate a calibration curve.

-

Analyze the diluted sample of the saturated solution using the same analytical method.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of dimethyl malonate in the diluted sample.

-

Calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in grams per 100 mL ( g/100 mL) or other appropriate units.

-

Malonic Ester Synthesis of a Carboxylic Acid using Dimethyl Malonate

This protocol outlines the synthesis of a carboxylic acid via the malonic ester synthesis, a cornerstone reaction involving dimethyl malonate.

Materials:

-

Dimethyl malonate

-

Sodium ethoxide or other suitable base

-

Anhydrous ethanol

-

Alkyl halide (e.g., 1-bromobutane)

-

Diethyl ether

-

Aqueous acid (e.g., HCl)

-

Aqueous base (e.g., NaOH)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Enolate Formation:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol.

-

Slowly add dimethyl malonate to the stirred solution at room temperature. The reaction is exothermic.

-

-

Alkylation:

-

To the resulting solution of the malonate enolate, add the alkyl halide dropwise.

-

After the addition is complete, heat the reaction mixture to reflux for 2-3 hours to ensure complete alkylation.

-

-

Work-up and Isolation of the Alkylated Malonate:

-

After cooling to room temperature, pour the reaction mixture into water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude dialkylmalonate.

-

-

Hydrolysis and Decarboxylation:

-

To the crude dialkylmalonate, add an aqueous solution of a strong base (e.g., NaOH) and heat to reflux to hydrolyze the ester groups to a dicarboxylic acid salt.

-

After hydrolysis is complete, cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl).

-

Gently heat the acidified solution to induce decarboxylation, which results in the formation of the desired carboxylic acid and carbon dioxide.

-

-

Final Product Isolation and Purification:

-

Extract the final carboxylic acid product from the aqueous solution using a suitable organic solvent.

-

Dry the organic extract, remove the solvent, and purify the product by distillation or recrystallization.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical steps of the malonic ester synthesis.

References

Unveiling the Past: The Historical Discovery and First Synthesis of Dimethylmalonate

A Technical Guide for Researchers and Drug Development Professionals

This in-depth guide explores the historical origins of dimethylmalonate, a pivotal reagent in organic synthesis and a cornerstone for the development of numerous pharmaceuticals. Delving into the seminal scientific literature of the 19th century, we trace the path from the initial discovery of its parent acid to the first documented synthesis of the dimethyl ester, providing detailed experimental protocols and quantitative data for the pioneering methods.

The Genesis: Discovery of Malonic Acid

The journey to this compound begins with the discovery of its parent compound, malonic acid. In 1858 , the French chemist Victor Dessaignes first prepared malonic acid through the oxidation of malic acid, a compound naturally present in apples. This discovery laid the fundamental groundwork for the future synthesis and exploration of its various derivatives, including its esters.

The Dawn of a New Reagent: The First Synthesis of this compound

While the broader concept of esterification was known, the specific first synthesis of this compound is attributed to the seminal work of German chemists M. Conrad and C. A. Bischoff . In their 1880 publication in the esteemed journal Justus Liebigs Annalen der Chemie, they detailed a method for the preparation of various malonic esters. Although their work is more widely recognized for the broader "malonic ester synthesis," their paper provides the earliest comprehensive account of synthesizing the dimethyl ester.

The groundbreaking work of Emil Fischer and Arthur Speier in 1895 on acid-catalyzed esterification, now known as Fischer-Speier esterification, further refined the understanding and application of this type of reaction, providing a more generalized and efficient method for producing esters like this compound.[1][2][3][4][5]

Experimental Protocols: A Glimpse into 19th-Century Synthesis

The following sections provide a detailed look at the experimental procedures that marked the early history of this compound synthesis.

The Conrad and Bischoff Method (1880)

This early method, while not a direct esterification of malonic acid, was a key step in the development of malonic ester chemistry. The synthesis of malonic esters was achieved through the reaction of the sodium salt of a β-keto ester with an alkyl halide, followed by hydrolysis and decarboxylation. For the synthesis of a substituted this compound, the process would have involved the methylation of a malonic ester derivative.

Experimental Workflow: Conrad and Bischoff Malonic Ester Synthesis

Caption: Workflow of the Conrad and Bischoff malonic ester synthesis for a substituted acetic acid.

Fischer-Speier Esterification: A More Direct Approach

The method described by Emil Fischer and Arthur Speier in 1895 provided a more direct route to esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2][3][4][5] This became a foundational method in organic chemistry.

Experimental Protocol: Fischer-Speier Esterification of Malonic Acid

-

Reactants:

-

Malonic Acid

-

Methanol (B129727) (in excess)

-

Concentrated Sulfuric Acid (catalytic amount)

-

-

Procedure:

-

A mixture of malonic acid and an excess of methanol is prepared in a round-bottom flask.

-

A small, catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

-

The mixture is refluxed for several hours to drive the equilibrium towards the formation of the ester.

-

After cooling, the reaction mixture is typically neutralized with a weak base (e.g., sodium bicarbonate solution) to remove the acid catalyst.

-

The this compound is then extracted with an organic solvent (e.g., diethyl ether).

-

The organic layer is washed, dried, and the solvent is removed by distillation.

-

The crude this compound is purified by fractional distillation.

-

Reaction Pathway: Fischer-Speier Esterification

Caption: Key steps in the Fischer-Speier esterification of malonic acid to this compound.

Quantitative Data from Early Syntheses

Historical records often lack the detailed quantitative analysis common in modern chemistry. However, the work of early chemists laid the foundation for understanding reaction yields and product purity. The yields from the Fischer-Speier esterification, for instance, are known to be governed by the equilibrium of the reaction. The use of excess alcohol and removal of water were key strategies developed to drive the reaction to completion and improve yields.

| Synthesis Method | Key Reagents | Typical Yield (Historical Context) | Key Observations |

| Conrad and Bischoff | Sodium ethoxide, alkyl halide | Variable, dependent on substrate | Pioneering use of malonic esters for C-C bond formation. |

| Fischer-Speier | Malonic acid, methanol, H₂SO₄ | Good to excellent (driven by equilibrium) | Established a general and efficient method for esterification. |

Conclusion: A Legacy of Innovation

The historical journey from the discovery of malonic acid to the first synthesis of this compound showcases the incremental and collaborative nature of scientific progress. The pioneering work of chemists like Dessaignes, Conrad, Bischoff, Fischer, and Speier provided not only a new and valuable reagent but also fundamental synthetic methodologies that continue to be cornerstones of modern organic chemistry. For researchers and professionals in drug development, understanding this historical context provides a deeper appreciation for the tools and techniques employed in the synthesis of complex molecules today.

References

An In-depth Technical Guide to the Thermodynamic Properties of Dimethyl Malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl malonate (CAS No. 108-59-8), the dimethyl ester of malonic acid, is a pivotal reagent in organic synthesis. Its utility spans the production of a wide array of compounds, including barbiturates, vitamins B1 and B6, and various pharmaceuticals.[1] A thorough understanding of its thermodynamic properties is crucial for process optimization, safety assessments, and the development of novel synthetic routes. This technical guide provides a comprehensive overview of the core thermodynamic properties of dimethyl malonate, detailed experimental protocols for their determination, and visualizations of key experimental workflows.

Core Thermodynamic and Physical Properties

A summary of the key thermodynamic and physical properties of dimethyl malonate is presented below. These values have been compiled from various sources to provide a comparative overview.

Table 1: Physical and Thermodynamic Properties of Dimethyl Malonate

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O₄ | [1] |

| Molar Mass | 132.115 g·mol⁻¹ | [1] |

| Melting Point | -62 °C (211 K) | [1][2] |

| Boiling Point | 180-181 °C (453-454 K) at 1013 hPa | [1][2] |

| Density | 1.154 g/cm³ at 20 °C | [1][2] |

| Vapor Pressure | 0.15 hPa at 20 °C | [2] |

| Enthalpy of Vaporization (ΔvapH°) | 53.6 ± 0.5 kJ/mol at 298.15 K | [3] |

| Standard Enthalpy of Combustion (ΔcH°liquid) | -2272.3 ± 1.2 kJ/mol | [4] |

| Standard Enthalpy of Formation (ΔfH°liquid) | -763.9 ± 1.2 kJ/mol | Calculated from[4] |

Note: The standard enthalpy of formation was calculated from the standard enthalpy of combustion using Hess's Law.

Experimental Protocols for Thermodynamic Property Determination

Accurate determination of thermodynamic properties requires precise experimental techniques. The following sections detail the methodologies for measuring key thermodynamic parameters of organic liquids like dimethyl malonate.

Enthalpy of Combustion via Bomb Calorimetry